methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride
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Overview
Description
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrazine derivatives and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as methanol or acetic acid, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core.
Scientific Research Applications
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities.
Pyrazine derivatives: Known for their versatility and wide range of applications in medicinal chemistry.
Uniqueness
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological properties. The specific structure includes:
- Molecular Formula : C₁₃H₁₈Cl₃N₅
- Molecular Weight : 365.67 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including anticancer, antimicrobial, and antitubercular effects. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:
- Mechanism of Action : The compounds have been shown to inhibit specific pathways involved in cancer cell proliferation. A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast) | 10.5 | Apoptosis induction |
Compound B | A549 (lung) | 15.3 | Cell cycle arrest |
Compound C | HeLa (cervical) | 8.7 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also displays antimicrobial properties. A notable study evaluated its effectiveness against Mycobacterium tuberculosis (Mtb):
- Activity Against Mtb : High-throughput screening revealed that certain pyrazolo[1,5-a]pyrimidin derivatives exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages .
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
---|---|---|
Compound D | 0.75 | >100 |
Compound E | 0.50 | >100 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Research has identified key features that enhance activity:
- Substituents : Variations in substituents on the pyrazino ring significantly affect potency and selectivity against target organisms .
Substituent Position | Effect on Activity |
---|---|
R1 (methyl) | Increased potency |
R2 (trifluoromethyl) | Enhanced selectivity |
Case Studies and Research Findings
Several case studies have been published regarding the biological activities of this compound:
- Anticancer Efficacy : A recent study demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression.
- Antitubercular Effects : Another investigation found that the compound inhibited Mtb growth effectively without significant toxicity to human cells.
- Mechanistic Insights : Further research into the mechanism revealed that the compound may act by disrupting metabolic pathways critical for bacterial survival.
Properties
Molecular Formula |
C10H21Cl3N4 |
---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C10H18N4.3ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;;/h3-4,9,11H,5-8H2,1-2H3;3*1H/t9-;;;/m1.../s1 |
InChI Key |
OLXLNQRDTDWVCJ-NRYJBHHQSA-N |
Isomeric SMILES |
C[C@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl |
Canonical SMILES |
CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl |
Origin of Product |
United States |
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